N,N-dimethyl-3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propane-1-sulfonamide
Description
N,N-dimethyl-3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propane-1-sulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a trifluoromethyl group and an oxo group, along with a sulfonamide group attached to a propane chain. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N,N-dimethyl-3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O3S/c1-15(2)20(18,19)7-3-6-16-8-9(11(12,13)14)4-5-10(16)17/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHKSYJRYMOKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCN1C=C(C=CC1=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propane-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Oxidation: The oxo group is introduced through an oxidation reaction, often using oxidizing agents like potassium permanganate or chromium trioxide.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
N,N-dimethyl-3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-[2-oxo-5-(fluoromethyl)pyridin-1-yl]propane-1-sulfonamide
- N,N-dimethyl-3-[2-oxo-5-(chloromethyl)pyridin-1-yl]propane-1-sulfonamide
- N,N-dimethyl-3-[2-oxo-5-(bromomethyl)pyridin-1-yl]propane-1-sulfonamide
Uniqueness
N,N-dimethyl-3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propane-1-sulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
